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Compound of Interest

Compound Name: 3-Bromo-2-methylbenzofuran

Cat. No.: B1609783 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 3-Bromo-2-methylbenzofuran, a significant heterocyclic compound with applications in

medicinal chemistry and materials science. The structural elucidation of this molecule is

paramount for its application, and this guide details the application of key spectroscopic

techniques to confirm its identity and purity. This document is intended for researchers,

scientists, and professionals in drug development who are working with or synthesizing

benzofuran derivatives.

Introduction to 3-Bromo-2-methylbenzofuran
Benzofuran derivatives are a class of oxygen-containing heterocyclic compounds that form the

core structure of many natural products and pharmacologically active molecules.[1] Their

diverse biological activities include antimicrobial, antioxidant, anti-inflammatory, and anticancer

properties. The introduction of a bromine atom and a methyl group into the benzofuran scaffold,

as in 3-Bromo-2-methylbenzofuran, can significantly influence its chemical reactivity and

biological profile. Therefore, unambiguous spectroscopic characterization is a critical step in its

synthesis and application.

This guide will delve into the multi-faceted spectroscopic analysis of 3-Bromo-2-
methylbenzofuran, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
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The structural framework of 3-Bromo-2-methylbenzofuran dictates its spectroscopic

signature. The molecule consists of a bicyclic system with a benzene ring fused to a furan ring.

A methyl group is situated at the 2-position and a bromine atom at the 3-position of the furan

ring.

Below is a DOT script for visualizing the molecular structure of 3-Bromo-2-methylbenzofuran.
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Caption: Molecular structure of 3-Bromo-2-methylbenzofuran.
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The following sections will detail how each spectroscopic technique provides unique

information to confirm this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. For 3-Bromo-2-methylbenzofuran, both ¹H and ¹³C NMR are essential

for confirming the substitution pattern.

¹H NMR Spectroscopy
Experimental Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-2-methylbenzofuran in

0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

0.00 ppm).

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.5-7.2 Multiplet 4H
Aromatic Protons (H-

4, H-5, H-6, H-7)

~ 2.4 Singlet 3H Methyl Protons (-CH₃)

Interpretation:

Aromatic Region (δ 7.5-7.2 ppm): The four protons on the benzene ring will appear as a

complex multiplet due to spin-spin coupling. Their exact chemical shifts will depend on the

electronic environment, but they are expected in this downfield region.
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Methyl Protons (δ ~2.4 ppm): The three protons of the methyl group at the 2-position are

chemically equivalent and do not have any adjacent protons to couple with, resulting in a

sharp singlet.

¹³C NMR Spectroscopy
Experimental Protocol:

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a

frequency of 100 MHz for a 400 MHz instrument. A proton-decoupled spectrum is usually

obtained to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm) Assignment

~ 154 C-7a

~ 140 C-2

~ 129 C-3a

~ 128 Aromatic CH

~ 124 Aromatic CH

~ 122 Aromatic CH

~ 111 Aromatic CH

~ 98 C-3

~ 14 -CH₃

Interpretation:

Quaternary Carbons: The spectrum will show several quaternary carbon signals, including

those of the furan ring (C-2, C-3, C-3a, and C-7a). The carbon atom bonded to the bromine

(C-3) is expected to be significantly shielded.
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Aromatic Carbons: Four signals are expected for the four CH carbons of the benzene ring in

the typical aromatic region (δ 110-130 ppm).

Methyl Carbon: The methyl carbon will appear as a sharp signal in the upfield region of the

spectrum (δ ~14 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

Sample Preparation: The spectrum can be obtained from a thin film of the neat liquid

between two salt plates (e.g., NaCl or KBr) or by dissolving the compound in a suitable

solvent (e.g., CCl₄) and placing it in a solution cell. For solid samples, a KBr pellet can be

prepared.

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR)

spectrometer.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group

3100-3000 C-H stretch Aromatic

2950-2850 C-H stretch Aliphatic (-CH₃)

~ 1600, ~1470 C=C stretch Aromatic Ring

~ 1250 C-O-C stretch Aryl-alkyl ether

Below 800 C-Br stretch Bromoalkene

Interpretation:

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence

of the benzene ring and the methyl group.
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The characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region are indicative of the

aromatic ring.

A strong absorption band around 1250 cm⁻¹ is expected for the aryl-alkyl ether linkage of the

benzofuran system.

The C-Br stretching vibration is expected to appear in the fingerprint region, typically below

800 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides information about the molecular weight and the

fragmentation pattern of a compound, which aids in its structural elucidation.

Experimental Protocol:

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or through a gas chromatograph (GC-MS).

Ionization: Electron Impact (EI) is a common ionization method for this type of molecule.

Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g.,

quadrupole or time-of-flight).

Predicted Mass Spectrum Data:

m/z Ion

210/212 [M]⁺ (Molecular Ion)

131 [M - Br]⁺

103 [M - Br - CO]⁺

Interpretation:
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Molecular Ion Peak: The mass spectrum will show a characteristic pair of molecular ion

peaks at m/z 210 and 212 with an approximate 1:1 intensity ratio, which is indicative of the

presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br

isotopes).

Fragmentation Pattern: The most prominent fragmentation pathway is expected to be the

loss of a bromine radical to form a stable cation at m/z 131. Further fragmentation may

involve the loss of carbon monoxide (CO) from the furan ring, leading to a fragment at m/z

103.

Below is a DOT script visualizing the predicted fragmentation pathway.

[C₉H₇BrO]⁺˙
m/z = 210/212

[C₉H₇O]⁺
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- CO

Click to download full resolution via product page

Caption: Predicted ESI-MS fragmentation of 3-Bromo-2-methylbenzofuran.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It

is particularly useful for analyzing compounds with conjugated systems, such as benzofurans.

Experimental Protocol:

Sample Preparation: Prepare a dilute solution of 3-Bromo-2-methylbenzofuran in a UV-

transparent solvent, such as ethanol or cyclohexane.
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Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis

spectrophotometer over a range of approximately 200-400 nm.

Predicted UV-Vis Absorption:

λₘₐₓ (nm) Electronic Transition

~ 250 π → π

~ 280 π → π

Interpretation:

The UV-Vis spectrum of 3-Bromo-2-methylbenzofuran is expected to show strong

absorptions in the ultraviolet region, characteristic of the benzofuran chromophore. The parent

benzofuran shows absorption maxima around 245, 275, and 282 nm.[2] The substitution with a

methyl group and a bromine atom is expected to cause a slight bathochromic (red) shift in

these absorption bands.

Conclusion
The comprehensive spectroscopic characterization of 3-Bromo-2-methylbenzofuran,

employing a combination of NMR, IR, MS, and UV-Vis techniques, provides a self-validating

system for its structural confirmation. Each technique offers a unique and complementary piece

of the structural puzzle, and together they provide irrefutable evidence for the identity and

purity of the compound. The methodologies and expected spectral data presented in this guide

serve as a valuable resource for scientists and researchers engaged in the synthesis and

application of novel benzofuran derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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